HM03

Description

Properties

IUPAC Name |

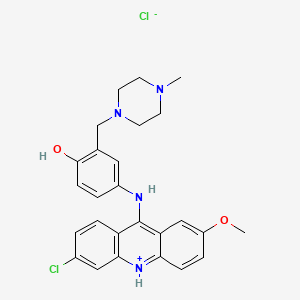

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HM03

For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03 is a potent and selective small-molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-regulated protein 78 (GRP78).[1][2] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular signaling network that manages protein folding and processing in the endoplasmic reticulum (ER). In cancer cells, which often exhibit high rates of protein synthesis and are under constant ER stress, HSPA5 is frequently overexpressed and plays a pro-survival role. HM03 exerts its anticancer activity by inhibiting HSPA5, leading to the induction of chronic ER stress and subsequent activation of apoptotic pathways. This technical guide provides a comprehensive overview of the mechanism of action of HM03, detailing the signaling pathways involved, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of HSPA5 and Induction of the Unfolded Protein Response

The primary mechanism of action of HM03 is its selective inhibition of HSPA5.[1][2] HSPA5 is a molecular chaperone residing in the ER that plays a crucial role in protein folding, assembly, and translocation. Under normal physiological conditions, HSPA5 binds to the luminal domains of three key ER stress sensors: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-requiring enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6), keeping them in an inactive state.

When unfolded or misfolded proteins accumulate in the ER, a condition known as ER stress, HSPA5 preferentially binds to these aberrant proteins to facilitate their refolding or degradation. This sequestration of HSPA5 releases the ER stress sensors, leading to their activation and the initiation of the Unfolded Protein Response (UPR).

HM03 inhibits the function of HSPA5, mimicking a state of severe and unresolved ER stress. By disrupting HSPA5's chaperone activity, HM03 prevents the proper folding of proteins, leading to a massive accumulation of unfolded proteins. This, in turn, causes sustained activation of the UPR signaling pathways. While the initial phase of the UPR is a pro-survival response aimed at restoring ER homeostasis, prolonged activation, as induced by HM03, shifts the balance towards apoptosis, leading to the selective death of cancer cells that are highly dependent on a functional UPR.

Signaling Pathways Modulated by HM03

The inhibition of HSPA5 by HM03 triggers the three major branches of the UPR signaling pathway. The sustained activation of these pathways, particularly the PERK and IRE1 arms, is central to the pro-apoptotic effects of HM03.

The PERK Pathway

Upon its release from HSPA5, PERK oligomerizes and autophosphorylates, becoming active. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. A key pro-apoptotic target of ATF4 is the C/EBP Homologous Protein (CHOP), also known as DNA Damage Inducible Transcript 3 (DDIT3).[3][4]

The IRE1 Pathway

IRE1 is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. When activated, IRE1 autophosphorylates and its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under conditions of chronic ER stress, the sustained activation of IRE1 can also lead to the degradation of other mRNAs and the activation of apoptotic signaling cascades, such as the recruitment of TNF receptor-associated factor 2 (TRAF2) and subsequent activation of the ASK1-JNK pathway.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.

The pro-apoptotic effects of HM03 are primarily mediated through the sustained activation of the PERK-ATF4-CHOP axis and the pro-apoptotic arms of the IRE1 pathway. CHOP, in particular, is a critical mediator of ER stress-induced apoptosis and is known to upregulate the expression of pro-apoptotic proteins like Bcl-2-like protein 11 (Bim) and Death Receptor 5 (DR5), while downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2).[5][6][7]

Quantitative Data on the Activity of HM03

HM03 has demonstrated significant anticancer activity in preclinical studies. The primary publication on its discovery reported its effects on the human colon carcinoma cell line HCT116.[8]

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT116 | Cell Viability | % Inhibition at 25 µM | > 50% | [1][2] |

| HCT116 | Cell Viability | % Survival at 25 µM | 18% | [1] |

Further studies are required to establish a comprehensive profile of IC50 values across a broader range of cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of HM03 and similar HSPA5 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HM03 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

HM03 stock solution (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HM03 in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of HM03 (e.g., 0.1, 1, 10, 25, 50 µM).[1] Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of HM03 relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of HM03 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., HCT-116)

-

HM03 formulation for in vivo administration

-

Vehicle control

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration: Administer HM03 to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer the vehicle control to the control group using the same route and schedule.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the HM03-treated group compared to the control group.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: HM03 inhibits HSPA5, leading to UPR activation and apoptosis.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for in vivo evaluation of HM03 in a xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Gene expression during ER stress–induced apoptosis in neurons: induction of the BH3-only protein Bbc3/PUMA and activation of the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHOP aggravates hepatocyte apoptosis upon endoplasmic reticulum stress by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHOP is involved in endoplasmic reticulum stress-induced apoptosis by enhancing DR5 expression in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

what is HM03 compound

An In-depth Technical Guide to Compounds Designated as HM03

Introduction

The designation "HM03" has been applied to several distinct chemical and biological entities within scientific literature. This guide provides a comprehensive technical overview of three separate compounds referred to as HM03: a small molecule inhibitor of Heat Shock Protein A5 (HSPA5), a therapeutic peptide with anti-tumor properties, and a potent agonist of the Growth Hormone Secretagogue Receptor. Additionally, a bacterial strain with potential antifungal activity, Brevibacillus atrophaeus HM03, is discussed. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, experimental data, and relevant protocols for each entity.

HM03: A Small Molecule Inhibitor of HSPA5 (Grp78/BiP)

HM03 is a novel small molecule that acts as a potent and selective inhibitor of Heat Shock Protein A5 (HSPA5), also known as Glucose-Regulated Protein 78 (Grp78) or Binding Immunoglobulin Protein (BiP).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and assembly, and in mitigating ER stress. In cancer cells, HSPA5 is often overexpressed and contributes to tumor survival, proliferation, and drug resistance.

Mechanism of Action

HM03 exerts its anticancer effects by binding to the substrate-binding domain of HSPA5. This inhibition disrupts the normal functioning of the ER, leading to an accumulation of unfolded proteins and inducing the Unfolded Protein Response (UPR).[1] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells. The selectivity of HM03 for the substrate-binding channel of HSPA5 provides a platform for the development of targeted cancer therapies.

Signaling Pathway

The inhibition of HSPA5 by HM03 initiates a cascade of events within the ER stress pathway. The following diagram illustrates the proposed signaling pathway leading to apoptosis.

Quantitative Data

The anti-proliferative activity of HM03 has been evaluated in human colon carcinoma HCT-116 cells.

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| HCT-116 | Cell Viability | 25 | >50% inhibition | [2] |

| HCT-116 | Cell Viability | 25 | 18% survival | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of HM03 (or vehicle control) and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

HM-3: A Therapeutic Peptide with Anti-Tumor Activity

HM-3 is a therapeutic peptide that has demonstrated anti-tumor and anti-angiogenic properties.[3] Due to its short half-life, research has focused on understanding its pharmacokinetic profile and developing strategies to improve its stability and efficacy, such as fusion to human serum albumin (HSA).[3]

Pharmacokinetics and Metabolism

A study in rats characterized the metabolic and pharmacokinetic profile of HM-3 using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolism: Six metabolites were identified in rat plasma, resulting from the successive loss of amino acids from the parent peptide. The two main metabolites were designated as M1 and M2.

-

Pharmacokinetics: A validated LC-MS/MS method was established for the quantitative analysis of HM-3 and its major metabolites.

Quantitative Data

LC-MS/MS Method Validation

| Parameter | Value |

| Linear Range | 0.5 - 200.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (RE%) | < 10% |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Intravenous administration of HM-3.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.

-

Sample Preparation: A fast biological sample processing method is employed, which involves protein precipitation followed by solid-phase extraction.

-

LC-MS/MS Analysis: The processed plasma samples are analyzed using a validated LC-MS/MS method to determine the concentrations of HM-3 and its metabolites over time. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated using non-compartmental analysis.

Workflow for HM-3 Pharmacokinetic Analysis

HM03: A Growth Hormone Secretagogue Receptor (GHSR) Agonist

This iteration of HM03 is a potent, full agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[4] GHSR agonists are of interest for their potential therapeutic applications in conditions such as anorexia and cachexia.

Pharmacological Activity

The pharmacological activity of HM03 has been characterized using in vitro assays, demonstrating its high potency and efficacy in activating the GHSR.

Quantitative Data

The following table summarizes the in vitro activity of HM03 in comparison to the endogenous ligand, ghrelin.

| Compound | Assay Type | pEC50 | Emax (% of Ghrelin) |

| HM03 | DMR Assay | ~3-fold more potent than ghrelin | Full Agonist |

| Ghrelin | DMR Assay | - | 100% |

| HM03 | Calcium Mobilization | Similar potency to ghrelin | Full Agonist |

| Ghrelin | Calcium Mobilization | - | 100% |

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

-

Cell Line: HEK293 cells stably expressing the human GHSR.

-

Principle: DMR is a label-free technology that measures changes in the local refractive index at the bottom of a biosensor plate, reflecting the redistribution of cellular matter in response to receptor activation.

-

Procedure:

-

Cells are seeded into a resonant waveguide grating biosensor microplate and grown to confluence.

-

The cell plate is washed and equilibrated with assay buffer.

-

A baseline optical reading is established.

-

HM03 or other test compounds are added at various concentrations.

-

The DMR signal (in picometers) is monitored over time.

-

Concentration-response curves are generated to determine pEC50 and Emax values.

-

Calcium Mobilization Assay

-

Cell Line: HEK293 cells stably expressing the human GHSR.

-

Principle: This assay measures the increase in intracellular calcium concentration that occurs upon Gq-coupled GPCR activation.

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

HM03 or other test compounds are added at various concentrations.

-

The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Concentration-response curves are generated to determine pEC50 and Emax values.

-

Brevibacillus atrophaeus strain HM03: Antifungal Activity

The designation HM03 has also been associated with a strain of Brevibacillus atrophaeus, a species of bacteria known for its potential as a biocontrol agent due to the production of antifungal metabolites. While research specifically on a strain named HM03 is limited, studies on other Brevibacillus atrophaeus strains provide insight into its potential mechanism of action.

Mechanism of Antifungal Activity

Brevibacillus atrophaeus strains produce a variety of secondary metabolites, including lipopeptides, which have demonstrated broad-spectrum antifungal activity.[3][5] These metabolites can inhibit the spore germination and mycelial growth of pathogenic fungi.

Experimental Protocols

In Vitro Antifungal Activity Assay (Dual Culture Assay)

-

Fungal Pathogen: A mycelial plug of the target fungus (e.g., Alternaria alternata) is placed in the center of a potato dextrose agar (B569324) (PDA) plate.

-

Bacterial Inoculation: Brevibacillus atrophaeus is streaked on the same plate at a distance from the fungal plug.

-

Incubation: The plate is incubated at an appropriate temperature until the fungal mycelium in the control plate (without bacteria) reaches the edge of the plate.

-

Measurement: The inhibition of fungal growth is measured by the size of the inhibition zone between the bacterial colony and the fungal mycelium.

Conclusion

The term "HM03" refers to at least three distinct and scientifically significant compounds, each with its own unique biological activity and therapeutic potential. The HSPA5 inhibitor HM03 presents a promising avenue for cancer therapy through the induction of ER stress. The therapeutic peptide HM-3, despite its pharmacokinetic challenges, shows potential as an anti-tumor agent. The GHSR agonist HM03 is a potent modulator of the ghrelin system with potential applications in metabolic disorders. Finally, while less defined, the association of HM03 with Brevibacillus atrophaeus highlights the ongoing search for novel biocontrol agents. This guide provides a foundational understanding of these different entities, summarizing the key technical data and experimental approaches used in their characterization. Further research into the full texts of the cited literature is recommended for a more exhaustive understanding of each compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Metabolites Produced by Bacillus atrophaeus and Brevibacterium frigoritolerans Strains on Postharvest Biocontrol of Alternaria alternata in Tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. research.unipd.it [research.unipd.it]

- 5. EzBioCloud | Bacillus atrophaeus [ezbiocloudpro.app]

The Discovery of HM03: A Potent and Selective HSPA5 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heat shock protein family A member 5 (HSPA5), also known as glucose-regulated protein 78 (GRP78) or BiP, is a crucial molecular chaperone in the endoplasmic reticulum (ER) responsible for protein folding and quality control. Its overexpression in various cancers is linked to tumor growth, survival, and drug resistance, making it a compelling target for anticancer therapies. This technical guide details the discovery and preclinical evaluation of HM03, a potent and selective small molecule inhibitor of HSPA5. This document provides an in-depth overview of the experimental methodologies employed in its identification and characterization, including in silico screening, cell-based assays, and analysis of affected signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of the core processes.

Introduction

The 70 kDa heat shock proteins (HSP70) are a family of ubiquitously expressed chaperone proteins that play a vital role in maintaining cellular homeostasis by assisting in the folding of nascent polypeptides and protecting proteins from stress-induced denaturation.[1] HSPA5, a key member of the HSP70 family residing in the endoplasmic reticulum, is a critical regulator of the unfolded protein response (UPR).[2] Under cellular stress conditions, such as those found in the tumor microenvironment, HSPA5 expression is upregulated to manage the increased load of misfolded proteins, thereby promoting cell survival.[3] This reliance of cancer cells on HSPA5 makes it an attractive therapeutic target.

HM03 emerged from a focused effort to identify novel small molecules that could selectively inhibit the function of HSPA5. This guide provides a detailed account of the discovery and initial characterization of HM03, offering researchers and drug development professionals a comprehensive resource to understand its mechanism of action and potential for further development.

Discovery of HM03: An In Silico Approach

HM03 was identified through a "cascade in silico screening" methodology, a computational approach designed to efficiently screen large compound libraries to identify potential drug candidates.[4] This multi-step process leverages the known structural features of the target protein to predict the binding affinity and mode of interaction of small molecules.

In Silico Screening Workflow

The virtual screening protocol to identify HSPA5 inhibitors like HM03 typically involves a series of computational filters to narrow down a large chemical library to a manageable number of high-probability candidates for experimental validation.

Caption: A generalized workflow for the cascade in silico screening process.

Experimental Protocol: In Silico Screening

-

Target Preparation: The three-dimensional crystal structure of human HSPA5 is obtained from a protein database (e.g., Protein Data Bank). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site, specifically the substrate-binding channel, is defined for the docking calculations.[5]

-

Ligand Library Preparation: A large library of small molecules (e.g., from commercial databases or internal collections) is prepared by generating 3D conformations and assigning appropriate chemical properties.

-

Pharmacophore-Based Filtering: A pharmacophore model is generated based on the key chemical features required for binding to the HSPA5 substrate-binding domain. This model is used as a rapid filter to select molecules from the library that possess these essential features.

-

Molecular Docking: The filtered library of compounds is then docked into the defined binding site of HSPA5 using a molecular docking program. This step predicts the binding pose and estimates the binding affinity of each molecule.

-

Post-Docking Analysis and Scoring: The docking results are analyzed, and the compounds are ranked based on their predicted binding energies and interactions with key amino acid residues in the HSPA5 binding pocket.

-

Hit Selection: A final set of candidate molecules, including HM03, is selected for experimental validation based on favorable in silico predictions.

In Vitro Characterization of HM03

Selected candidates from the in silico screen were subjected to a series of in vitro assays to confirm their activity against HSPA5 and to quantify their effects on cancer cell viability.

Cell Viability Assays

The cytotoxic and cytostatic effects of HM03 were evaluated in the human colorectal carcinoma cell line, HCT116.

Quantitative Data: HM03 Cell Viability

| Cell Line | Assay Type | Concentration (µM) | Effect |

| HCT116 | Cell Viability | 25 | >50% inhibition |

| HCT116 | Cell Survival | 25 | 18% survival |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: HM03 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations of HM03 or vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

HSPA5 Binding and Activity Assays

To confirm direct interaction with HSPA5, binding affinity and functional assays are performed.

Experimental Protocol: HSPA5 ATPase Activity Assay

The chaperone activity of HSPA5 is coupled to its ATPase activity. Inhibition of this activity is a key indicator of functional disruption.

-

Reagents: Recombinant human HSPA5 protein, ATP, and a malachite green-based phosphate (B84403) detection reagent are required.

-

Reaction Setup: The assay is performed in a 96-well plate. A reaction mixture containing HSPA5 and varying concentrations of HM03 is prepared in an appropriate assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 37°C for a defined period to allow for ATP hydrolysis.

-

Detection: The malachite green reagent is added to the wells to detect the amount of inorganic phosphate released.

-

Absorbance Measurement: The absorbance is measured at approximately 620 nm.

-

Data Analysis: The percentage of HSPA5 ATPase activity is calculated relative to a control without the inhibitor.

Mechanism of Action: Impact on Cellular Signaling Pathways

Inhibition of HSPA5 by HM03 is expected to disrupt the unfolded protein response (UPR) and other downstream signaling pathways critical for cancer cell survival and proliferation.

The Unfolded Protein Response (UPR)

HSPA5 is a master regulator of the UPR. Under ER stress, HSPA5 dissociates from three key ER stress sensors—IRE1α, PERK, and ATF6—leading to their activation and the initiation of downstream signaling to restore ER homeostasis or trigger apoptosis if the stress is unresolved. Inhibition of HSPA5 by HM03 is predicted to mimic a state of unresolved ER stress, leading to apoptosis.

Caption: Simplified diagram of HSPA5's role in the UPR and the effect of HM03.

Other Implicated Signaling Pathways

HSPA5 has been shown to influence other critical cancer-related signaling pathways, including:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. HSPA5 can modulate AKT activity.[6]

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation.[7]

-

VEGFA/VEGFR2 Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

Western Blot Analysis of Signaling Proteins

To investigate the effect of HM03 on these pathways, western blotting is employed to measure the expression and phosphorylation status of key proteins.

Experimental Protocol: Western Blotting

-

Cell Lysis: HCT116 cells are treated with HM03 for various times. After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HSPA5, and key proteins in the UPR, PI3K/AKT, MAPK/ERK, and VEGFA/VEGFR2 pathways (e.g., p-IRE1α, p-PERK, cleaved ATF6, p-AKT, p-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The discovery of HM03 as a potent and selective HSPA5 inhibitor represents a promising advancement in the development of novel anticancer agents. The in silico discovery approach, coupled with targeted in vitro validation, has proven to be an effective strategy for identifying lead compounds. The initial characterization of HM03 demonstrates its ability to induce cancer cell death, likely through the disruption of the UPR and other critical survival pathways.

Further research is warranted to fully elucidate the therapeutic potential of HM03. This includes more extensive profiling across a broader range of cancer cell lines, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and toxicity assessments in animal models of cancer. The data and protocols presented in this guide provide a solid foundation for these future investigations, which will be crucial in determining the clinical viability of HM03 as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Abx055504-96tests | Rat Endoplasmic Reticulum Chaperone BiP (HSPA5) [clinisciences.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

HM03: A Technical Guide to a Selective HSPA5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03 is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a master regulator of the Unfolded Protein Response (UPR) and plays a critical role in protein folding and endoplasmic reticulum (ER) homeostasis, processes that are often co-opted by cancer cells to promote survival and proliferation. By selectively targeting HSPA5, HM03 disrupts these crucial cellular functions, leading to ER stress and subsequent apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and mechanism of action of HM03, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

HM03 is a complex organic molecule featuring an acridine (B1665455) moiety, which is a known DNA intercalating agent, combined with a piperazine (B1678402) ring that often contributes to pharmacological activity.[1]

Chemical Structure:

Image Credit: MedKoo Biosciences

Physicochemical Properties of HM03

| Property | Value | Reference |

| IUPAC Name | 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol | [1] |

| CAS Number | 500565-15-1 | [1] |

| Molecular Formula | C26H27ClN4O2 | [1] |

| Molecular Weight | 462.98 g/mol | [1] |

| InChI Key | SUSDGTMJKOGWSZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | [1] |

Biological Activity and Quantitative Data

HM03 has demonstrated potent anticancer activity by selectively inhibiting HSPA5. This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells.

In Vitro Efficacy of HM03

| Assay | Cell Line | Parameter | Value | Incubation Time | Reference |

| Cell Viability (MTS Assay) | HCT116 | % Inhibition | > 50% | 72 hours | [2][3] |

| Cell Viability (MTS Assay) | HCT116 | % Survival | 18% | 72 hours | [2][3] |

Note: A specific IC50 value for HM03 is not publicly available in the reviewed literature. The provided data indicates significant inhibition at the tested concentration.

Mechanism of Action and Signaling Pathways

HSPA5 is a central chaperone protein in the endoplasmic reticulum, responsible for proper protein folding and for regulating the Unfolded Protein Response (UPR).[4][5] The UPR is a crucial signaling network that allows cells to cope with ER stress. In cancer cells, which often experience high levels of ER stress due to rapid proliferation, the UPR is frequently upregulated to promote survival.[4]

HM03 selectively binds to the substrate-binding channel of HSPA5, inhibiting its chaperone activity.[2] This inhibition leads to an accumulation of unfolded proteins in the ER, thereby inducing significant ER stress and triggering the UPR.[4] However, the sustained and overwhelming ER stress caused by HSPA5 inhibition ultimately pushes the cancer cells towards apoptosis.[4]

Signaling Pathway of HSPA5 Inhibition by HM03

Caption: HSPA5 inhibition by HM03 induces the Unfolded Protein Response, leading to apoptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

The following is a generalized protocol for assessing the effect of HM03 on the viability of HCT116 cells, based on standard MTS assay procedures.

Objective: To determine the dose-dependent effect of HM03 on the viability of HCT116 human colon cancer cells.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

HM03 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HM03 in complete growth medium from the DMSO stock solution. The final concentrations should range from 0.1 µM to 50 µM.[3] The final DMSO concentration in all wells, including vehicle controls, should be kept constant and low (e.g., <0.5%).

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HM03 or vehicle control. Incubate the plate for 72 hours.[3]

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

In Vivo Solution Preparation

The following protocol describes the preparation of an HM03 solution for in vivo administration.

Objective: To prepare a clear and stable solution of HM03 for animal studies.

Materials:

-

HM03 powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of HM03 in DMSO at a concentration of 62.5 mg/mL.

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix evenly.

-

Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration of this solution will be 6.25 mg/mL.

This protocol yields a clear solution; however, the saturation of HM03 in this formulation is unknown.[3]

Conclusion

HM03 is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of HSPA5. Its mechanism of action, centered on the induction of overwhelming ER stress in cancer cells, represents a targeted approach to exploit a key vulnerability of malignant tumors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential. This document provides a foundational technical overview to support such ongoing research and development efforts.

References

- 1. Buy 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol [smolecule.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are HSPA5 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to HM03 (CAS: 500565-15-1): A Multifaceted Inhibitor Targeting DNA Repair and Chaperone Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03, with the chemical name 4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(4-methyl-1-piperazinyl)methyl]-phenol and CAS number 500565-15-1, is a synthetic small molecule that has emerged as a significant tool in cancer and antibacterial research. This technical guide provides a comprehensive overview of HM03, detailing its inhibitory activities against several key cellular targets, including the ERCC1-XPF DNA repair endonuclease complex, the heat shock protein HSPA5 (GRP78/BiP), and the bacterial enzyme D-alanine-D-alanine ligase (DdlB). This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of HM03's mechanisms of action and its potential therapeutic applications.

Chemical and Physical Properties

HM03 is a complex organic molecule featuring a substituted acridine (B1665455) core, a structure known for its potential DNA intercalating properties.[1]

| Property | Value | Reference |

| CAS Number | 500565-15-1 | [2] |

| Formal Name | 4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(4-methyl-1-piperazinyl)methyl]-phenol | [2] |

| Molecular Formula | C26H27ClN4O2 | [2] |

| Molecular Weight | 463.0 g/mol | [2] |

| Appearance | Pink to red solid | [3] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | [2] |

| SMILES | ClC(C=CC1=C2NC3=CC=C(O)C(CN4CCN(CC4)C)=C3)=CC1=NC5=C2C=C(OC)C=C5 | [2] |

| InChI Key | SUSDGTMJKOGWSZ-UHFFFAOYSA-N | [2] |

Biological Activity and Mechanism of Action

HM03 exhibits a range of biological activities stemming from its ability to inhibit multiple protein targets. This multi-targeting capability makes it a compound of interest for various therapeutic areas, particularly in oncology and infectious diseases.

Inhibition of ERCC1-XPF Protein-Protein Interaction

A primary and well-characterized activity of HM03 is its inhibition of the protein-protein interaction between the DNA excision repair protein ERCC1 and the xeroderma pigmentosum group F endonuclease (XPF).[4] This heterodimeric complex is a crucial component of the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA lesions, such as those induced by platinum-based chemotherapeutic agents like cisplatin.[4] By disrupting the ERCC1-XPF interaction, HM03 impairs the NER pathway, leading to an accumulation of DNA damage in cancer cells and thereby sensitizing them to DNA-damaging agents.[4]

Inhibition of HSPA5 (GRP78/BiP)

HM03 has also been identified as a potent and selective inhibitor of the 78 kDa glucose-regulated protein (GRP78), also known as heat shock 70 kDa protein 5 (HSPA5) or binding immunoglobulin protein (BiP).[5] HSPA5 is a master regulator of the unfolded protein response (UPR) within the endoplasmic reticulum (ER).[5] In many cancer cells, which often experience high levels of ER stress due to rapid proliferation and nutrient deprivation, HSPA5 is overexpressed and plays a pro-survival role.[5] By inhibiting HSPA5, HM03 can exacerbate ER stress, leading to the induction of apoptosis in cancer cells.[5]

Inhibition of D-alanine-D-alanine Ligase (DdlB)

In addition to its anticancer activities, HM03 demonstrates antibacterial properties through the inhibition of D-alanine-D-alanine ligase (DdlB).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting DdlB, HM03 disrupts cell wall synthesis, leading to bacterial cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for HM03's inhibitory activities.

Table 1: Anticancer and DNA Repair Inhibition Activity

| Target/Assay | Cell Line/System | Value | Reference |

| ERCC1-XPF Inhibition (IC50) | In vitro | 1.86 µM | [4] |

| HSPA5 Inhibition | HCT116 cells | >50% inhibition at 25 µM | [6] |

| Cisplatin Potentiation | A549 lung cancer cells | Potentiates cytotoxicity at 100 µM | [4] |

| Cisplatin Potentiation | HCT116 colon cancer cells | Potentiates cytotoxicity at 100 µM | [4] |

Table 2: Antibacterial Activity

| Target/Assay | Organism/Enzyme | Value | Reference |

| D-alanine-D-alanine ligase B (DdlB) Inhibition (Ki) | E. coli | 218 µM | [1] |

| Minimum Inhibitory Concentration (MIC) | E. coli | 64 µg/mL | [1] |

| Minimum Inhibitory Concentration (MIC) | S. aureus | 32 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of HM03.

Synthesis of HM03

A general synthetic route for compounds with a 4-amino-2-substituted phenol (B47542) and a 9-aminoacridine (B1665356) core, such as HM03, involves a multi-step process.[2]

Step 1: Synthesis of the Acridine Core The synthesis typically begins with the preparation of the 6-chloro-2-methoxy-9-chloroacridine intermediate. This can be achieved through the condensation of an appropriately substituted anthranilic acid with a substituted aniline, followed by cyclization and chlorination.[7]

Step 2: Nucleophilic Substitution The 9-chloroacridine (B74977) intermediate is then reacted with a substituted aminophenol in a nucleophilic aromatic substitution reaction to form the 9-aminoacridine linkage.[2]

Step 3: Mannich Reaction for Side Chain Introduction The final step involves the introduction of the (4-methyl-1-piperazinyl)methyl side chain onto the phenolic ring via a Mannich reaction, which involves the condensation of the phenol with formaldehyde (B43269) and 1-methylpiperazine.[2]

A detailed, step-by-step laboratory protocol would require access to the specific supplementary information of the primary research articles, which is not fully available in the provided search results.

ERCC1-XPF Protein-Protein Interaction Assay (Surface Plasmon Resonance)

The interaction between HM03 and the ERCC1-XPF complex can be quantified using surface plasmon resonance (SPR).[4]

-

Protein Immobilization: Recombinant human XPF protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A solution of recombinant human ERCC1 protein is injected over the sensor surface in the presence of varying concentrations of HM03.

-

Data Acquisition: The binding of ERCC1 to the immobilized XPF is monitored in real-time by detecting changes in the refractive index at the sensor surface. The response units (RU) are proportional to the amount of bound protein.

-

Data Analysis: The binding data is fitted to a suitable binding model to determine the equilibrium dissociation constant (KD) and the inhibitory constant (IC50) of HM03 for the ERCC1-XPF interaction.

HSPA5 Inhibition Assay (Cell-Based)

The inhibitory effect of HM03 on HSPA5 in a cellular context can be assessed by measuring cell viability.[6]

-

Cell Culture: Human colon cancer cells (HCT116) are cultured in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of HM03 (e.g., 0.1 to 50 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Viability Measurement (MTT Assay):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of HM03 that causes 50% inhibition of cell growth (IC50) can be determined from the dose-response curve.

D-alanine-D-alanine Ligase (DdlB) Inhibition Assay (Enzymatic Assay)

The inhibition of DdlB by HM03 can be determined using a spectrophotometric assay that measures the production of ADP.[1]

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, ATP, D-alanine, and the purified DdlB enzyme.

-

Inhibitor Addition: Varying concentrations of HM03 are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

ADP Detection: The amount of ADP produced is quantified using a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction rates are determined at different substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters, including the inhibition constant (Ki).

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of HM03 is determined by measuring its MIC against various bacterial strains.[1]

-

Bacterial Culture: The bacterial strains of interest (e.g., E. coli and S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.

-

Serial Dilutions: A two-fold serial dilution of HM03 is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by HM03 and a typical experimental workflow for its characterization.

Conclusion

HM03 is a versatile small molecule inhibitor with significant potential in both oncology and antibacterial drug development. Its ability to target distinct and critical pathways—DNA repair and the unfolded protein response in cancer cells, and cell wall biosynthesis in bacteria—underscores its importance as a research tool and a potential lead compound for further therapeutic development. This technical guide provides a foundational understanding of HM03's properties and mechanisms of action, intended to support and guide future research and development efforts in these fields. Further investigation into the detailed pharmacokinetics and in vivo efficacy of HM03 is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol [smolecule.com]

- 3. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of HM03: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

HM03 is a small molecule inhibitor with demonstrated anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of HM03, focusing on its mechanism of action, quantitative data from in vitro studies, and representative experimental protocols. The information is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Selective HSPA5 Inhibition

HM03 is characterized as a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also commonly known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a crucial molecular chaperone residing in the endoplasmic reticulum (ER) that plays a central role in protein folding and the unfolded protein response (UPR). In the high-stress environment of tumors, cancer cells often upregulate HSPA5 to manage the increased demand for protein synthesis and to mitigate ER stress, thereby promoting cell survival.

By selectively inhibiting HSPA5, HM03 disrupts these pro-survival mechanisms in cancer cells. It has been noted that HM03 establishes more significant binding interactions with HSPA5 and HSPA9 compared to other HSP70 family proteins, highlighting its selectivity.[1][2] The inhibition of HSPA5 by HM03 is the primary mechanism underlying its observed anticancer activity.[2]

Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of HM03.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HCT-116 | Cell Viability Assay | IC50 | ~25 µM | [2] |

Note: The IC50 value was reported as showing over 50% inhibition at a concentration of 25 µM after 72 hours of treatment.[2] A study also mentioned moderate antiproliferative activity against HCT-116 colon cancer cells with an IC50 between 10 and 25 µM.[3]

Signaling Pathway

The anticancer activity of HM03 is intrinsically linked to the disruption of the HSPA5-mediated unfolded protein response (UPR) pathway, which is critical for cancer cell survival under stress.

Caption: Mechanism of HM03-induced apoptosis via HSPA5 inhibition.

Experimental Protocols

While specific, detailed protocols for the published studies on HM03 are not publicly available, this section provides a representative protocol for a cell viability assay, a common method to determine the IC50 of a compound against a cancer cell line like HCT-116.

Representative Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of HM03 on HCT-116 cells.

Materials:

-

HCT-116 human colon carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HM03 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Plate reader (for absorbance measurement)

Procedure:

-

Cell Seeding:

-

Culture HCT-116 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of HM03 in culture media from the stock solution. A typical concentration range for an initial screen might be 0.1 µM to 100 µM.

-

Include a vehicle control (media with the same concentration of DMSO as the highest HM03 concentration) and a media-only blank.

-

After 24 hours of incubation, carefully remove the old media from the wells.

-

Add 100 µL of the prepared HM03 dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).[2]

-

-

Cell Viability Measurement (MTS Assay):

-

Following the 72-hour incubation, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells and the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each HM03 concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the HM03 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Caption: Workflow for a representative cell viability assay.

Conclusion

HM03 is a promising anticancer agent that exerts its effect through the selective inhibition of HSPA5, a key regulator of protein homeostasis in cancer cells. The available data indicates its potency in the low micromolar range against colon cancer cells. This guide provides a foundational understanding of HM03's biological activity, offering a starting point for further investigation into its therapeutic potential. The provided representative protocols and pathway diagrams serve as a resource for designing future experiments to elucidate the full scope of HM03's mechanism of action and its potential for clinical development.

References

HM03 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HM03 is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control, as well as in the regulation of the Unfolded Protein Response (UPR).[1][3] In numerous cancers, HSPA5 is overexpressed and contributes to tumor proliferation, survival, metastasis, and drug resistance.[4] This technical guide details the target identification and validation of HM03 as an HSPA5 inhibitor, providing insights into its mechanism of action and potential as an anti-cancer therapeutic.

Target Identification

The identification of HSPA5 as the molecular target of HM03 was achieved through a structure-based drug design approach, beginning with in silico screening.

In Silico Screening

HM03 was identified from a cascade of in silico screening of small molecule libraries.[5][6] The virtual screening was based on the binding modes of tetrapeptide substrates and inhibitors of the Escherichia coli HSP70 protein, a homolog of human HSPA5.[5][6] This computational approach prioritized compounds with a high predicted binding affinity for the substrate-binding domain of HSPA5.[1] Among the initial hits, HM03 emerged as a promising candidate for further investigation.

Binding Interaction Studies

Subsequent studies indicated that HM03 forms more stable binding interactions with HSPA5 and HSPA9 compared to other HSP70 family members, suggesting a degree of selectivity.[2] The primary interaction is with the substrate-binding channel of HSPA5.[6]

Target Validation

The validation of HSPA5 as the therapeutic target of HM03 was conducted through a series of in vitro cellular assays to assess its biological activity and anti-cancer effects.

Cellular Viability Assays

The anti-proliferative activity of HM03 was evaluated in human colorectal carcinoma HCT116 cells.

| Cell Line | Assay Type | Compound | Concentration (µM) | Effect | Reference |

| HCT116 | Cell Viability | HM03 | 25 | >50% inhibition | [2] |

| Unknown | Primary Assay | HM03 | 25 | 18% cell survival (prominent inhibition) | [1] |

Experimental Protocols

HCT116 cells are maintained in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[7]

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of HM03 (e.g., 0.1-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2]

-

MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours at 37°C. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanism of Action

HSPA5 is a central regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. By inhibiting HSPA5, HM03 is believed to disrupt the UPR, leading to overwhelming ER stress and subsequent cancer cell death.

The Unfolded Protein Response (UPR) Pathway

The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, HSPA5 binds to these sensors, keeping them in an inactive state. Upon ER stress, HSPA5 preferentially binds to unfolded proteins, releasing the UPR sensors and triggering downstream signaling cascades aimed at restoring ER homeostasis. Inhibition of HSPA5 by HM03 likely prevents the proper functioning of this response, leading to sustained ER stress.

Downstream Effects of HSPA5 Inhibition

Inhibition of HSPA5 can lead to the activation of pro-apoptotic pathways.[3] The sustained ER stress resulting from HSPA5 inhibition can trigger apoptosis through the activation of transcription factors like CHOP (C/EBP homologous protein). Furthermore, HSPA5 has been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4][8] Inhibition of HSPA5 can lead to the downregulation of this pathway, further contributing to the anti-cancer effects of HM03.

Visualizations

Experimental Workflow for HM03 Target Validation

Caption: Workflow for in vitro validation of HM03's anti-cancer activity.

Simplified Unfolded Protein Response (UPR) Pathway and HM03's Point of Intervention

Caption: HM03 inhibits HSPA5, disrupting the UPR and promoting apoptosis.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. De-acetylation and degradation of HSPA5 is critical for E1A metastasis suppression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encodeproject.org [encodeproject.org]

- 8. Novel glycoprotein SBSPON suppressed bladder cancer through the AKT signal pathway by inhibiting HSPA5 membrane translocation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HM03 in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract the detrimental effects of ER stress, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).

The UPR is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the abundant ER chaperone, Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded polypeptides, leading to its dissociation from the UPR sensors and their subsequent activation.[1][2][3][4]

The activation of the UPR initially aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load entering the ER, primarily through the PERK pathway.[5][6]

-

Upregulating the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity, mediated by the IRE1 and ATF6 pathways.[4]

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[2]

However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[2][6]

GRP78: A Master Regulator of ER Stress and a Therapeutic Target

GRP78 is a central player in the UPR, acting as a primary sensor of ER stress and a key regulator of the signaling pathways that emanate from the ER.[3][7] Its pivotal role in maintaining protein homeostasis makes it a critical factor for cell survival, particularly in cancer cells which often experience high levels of intrinsic ER stress due to rapid proliferation and harsh microenvironments.[8][9] By maintaining the UPR in a pro-survival mode, GRP78 allows cancer cells to adapt to stress and resist therapy. Consequently, GRP78 has emerged as a promising therapeutic target for cancer and other diseases associated with ER stress.[8][9]

HM03: A Potent and Selective GRP78 Inhibitor

HM03 is a small molecule identified as a potent and selective inhibitor of HSPA5 (GRP78).[1][2] By targeting GRP78, HM03 disrupts the quality control of protein folding within the ER, leading to an accumulation of unfolded proteins and the induction of ER stress.[8] This, in turn, can push cancer cells towards apoptosis.

Mechanism of Action

HM03 is believed to exert its inhibitory effect by binding to the substrate-binding channel of GRP78.[1] This interaction likely interferes with the chaperone's ability to bind to and correctly fold its client proteins. The resulting accumulation of misfolded proteins triggers a robust activation of the UPR. While the precise downstream consequences of HM03-induced GRP78 inhibition are still under investigation, it is hypothesized to activate all three branches of the UPR, ultimately leading to an irremediable level of ER stress and subsequent apoptosis in cancer cells.

Quantitative Data on HM03's Effect on ER Stress

While extensive data on HM03 in mammalian cells is not yet widely published in peer-reviewed literature, preliminary findings indicate its potential as an anti-cancer agent.

| Cell Line | Concentration | Effect | Source |

| HCT116 (Human Colon Carcinoma) | 25 µM | >50% inhibition of cell viability | [2] |

| Large Yellow Croaker Macrophages | 10 µM (5h) | Decreased GRP78 protein levels | [3] |

| Large Yellow Croaker Macrophages | 10 µM (3h & 5h) | Significantly increased mRNA levels of xbp1, xbp1s, chop, atf6, and atf4 | [3] |

| Large Yellow Croaker Macrophages | 10 µM (3h) | Upregulated the phosphorylation level of eIF2α | [3] |

Signaling Pathways in ER Stress

The three primary signaling arms of the UPR are intricately regulated. The following diagrams, generated using the DOT language, illustrate the core components and flow of each pathway.

Caption: The PERK signaling pathway of the Unfolded Protein Response.

Caption: The IRE1 signaling pathway of the Unfolded Protein Response.

Caption: The ATF6 signaling pathway of the Unfolded Protein Response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of compounds like HM03 in ER stress.

Western Blot Analysis of ER Stress Markers

Objective: To quantify the protein levels of key UPR markers.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Antibody Recommendations:

| Target Protein | Host | Dilution | Supplier (Example) |

| GRP78/BiP | Rabbit | 1:1000 | Cell Signaling Technology |

| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |

| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology |

| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |

| CHOP | Mouse | 1:1000 | Cell Signaling Technology |

| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology |

| XBP1s | Rabbit | 1:1000 | BioLegend |

| ATF6 (p90/p50) | Rabbit | 1:1000 | Cell Signaling Technology |

| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology |

Procedure:

-

Cell Lysis: Treat cells with HM03 at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

RT-qPCR Analysis of UPR Gene Expression

Objective: To quantify the mRNA levels of key UPR target genes.

Materials:

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

qPCR primers (see table below)

-

Real-time PCR system

Human qPCR Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| HSPA5 (GRP78) | GCTTCGTCCAATTTGCCAGA | TCATGACATTCAGTCCAGCAAC |

| XBP1s | CTGAGTCCGAATCAGGTGCAG | ATCCATGGGGAGATGTTCTGG |

| ATF4 | GTTCTCCAGCGACAAGGCTA | ATCCTGCTTGCTGTTGTTGG |

| DDIT3 (CHOP) | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |

| GAPDH | ATGTTCGTCATGGGTGTGAA | GGTGCTAAGCAGTTGGTGGT |

Procedure:

-

RNA Extraction: Treat cells with HM03, then extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Immunofluorescence for GRP78 Localization

Objective: To visualize the subcellular localization of GRP78.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against GRP78

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with HM03.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Blocking: Block with blocking solution for 1 hour.

-

Antibody Staining: Incubate with primary anti-GRP78 antibody, followed by the fluorophore-conjugated secondary antibody. Stain nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on slides and visualize using a confocal microscope.

-

Analysis: Observe changes in GRP78 localization, such as translocation from the ER to other compartments like the nucleus or cell surface, upon HM03 treatment.[10][11]

Conclusion

HM03 presents a promising therapeutic strategy by targeting GRP78, a key regulator of the ER stress response. By inhibiting GRP78, HM03 can induce overwhelming ER stress in cancer cells, leading to their demise. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the detailed molecular mechanisms of HM03 and other GRP78 inhibitors. Further studies, particularly in mammalian cancer models, are crucial to fully elucidate the therapeutic potential of HM03 and to identify predictive biomarkers for its efficacy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interplay between endoplasmic reticulum stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]